

Application Notes and Protocols: CHAPS Hydrate Compatibility with Mass Spectrometry Analysis

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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

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Introduction

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic detergent widely employed in life sciences research for the solubilization of membrane proteins and the disruption of protein-protein interactions.^{[1][2]} Its non-denaturing properties make it valuable for maintaining protein structure and function during extraction.^{[1][3]} However, the presence of CHAPS in samples destined for mass spectrometry (MS) analysis presents a significant challenge. Like most detergents, CHAPS can interfere with the ionization process, leading to ion suppression and reduced sensitivity, ultimately compromising the quality of MS data.^{[4][5]}

This document provides detailed application notes and protocols regarding the compatibility of **CHAPS hydrate** with mass spectrometry. It outlines the physicochemical properties of CHAPS, its effects on MS analysis, recommended concentration limits, and robust protocols for its removal prior to MS-based proteomic workflows.

Physicochemical Properties of CHAPS Hydrate

Understanding the properties of CHAPS is crucial for its effective use and subsequent removal.

Property	Value	Reference
Molecular Weight	614.88 g/mol (anhydrous basis)	[3][6]
Type	Zwitterionic, non-denaturing	[1][2][3]
Critical Micelle Concentration (CMC)	6-10 mM	[1][3][7][8]
Aggregation Number	10	[8]
Average Micellar Weight	6,150 Da	[3][8]
Appearance	White to off-white powder	[3]
Solubility	Water soluble	[8]

Effects of CHAPS on Mass Spectrometry Analysis

The presence of detergents like CHAPS, even at low concentrations, can have detrimental effects on MS analysis, particularly with electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI).

- **Ion Suppression:** CHAPS molecules, being surface-active, compete with analyte peptides for ionization, leading to a significant reduction in the analyte signal.[9] This is a major cause of poor data quality in proteomic experiments.
- **Contamination of the Mass Spectrometer:** Detergents can accumulate within the MS system, including the ion source and transfer optics, leading to persistent background noise and requiring extensive cleaning.[4][5]
- **Formation of Adducts:** CHAPS can form adducts with peptides, complicating spectral interpretation. A characteristic CHAPS peak can be observed around m/z 615.[9]

Recommended CHAPS Concentrations for Sample Preparation

While complete removal of CHAPS before MS analysis is ideal, certain concentrations are tolerated in upstream sample preparation steps, particularly for in-gel digestion protocols.

Application	Recommended CHAPS Concentration	Notes	Reference
In-solution Digestion	0.05% - 0.5% (w/v)	Removal is still required before MS analysis.	[4] [5]
In-gel Digestion (IEF/2D-PAGE)	Up to 4% (w/v)	The subsequent electrophoresis and washing steps help in removing a significant portion of the detergent.	[3] [4] [5] [10]
Protein Solubilization for 2D-PAGE	2% - 4% (w/v)	Typically used in rehydration buffers for isoelectric focusing.	[3] [6]

Experimental Protocols

Protocol 1: Protein Extraction from Cultured Cells using a CHAPS-containing Lysis Buffer

This protocol describes the preparation of a total protein lysate from cultured mammalian cells using a CHAPS-based buffer, suitable for downstream applications like 2D-gel electrophoresis.

Materials:

- Cell Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 40 mM Tris, 1% DTT, Protease and Phosphatase Inhibitor Cocktails.
- Phosphate-buffered saline (PBS), ice-cold.
- Cell scraper.

- Microcentrifuge tubes.
- Sonicator.

Procedure:

- Wash cultured cells twice with ice-cold PBS.
- Aspirate the final PBS wash completely.
- Add an appropriate volume of ice-cold Cell Lysis Buffer to the cell pellet.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Sonicate the lysate on ice to shear DNA and increase protein solubilization.
- Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (protein extract) to a new tube.
- Quantify the protein concentration using a compatible protein assay (e.g., Bradford assay, being mindful of detergent interference).
- The protein extract is now ready for downstream applications like 2D-PAGE or requires detergent removal for MS analysis.

Protocol 2: In-Gel Tryptic Digestion of Proteins from 2D-PAGE

This protocol is for the enzymatic digestion of proteins from gel spots or bands previously separated by electrophoresis where CHAPS was used in the sample buffer.

Materials:

- Excised gel pieces containing the protein of interest.

- Destaining Solution: 50% Acetonitrile (ACN) in 50 mM Ammonium Bicarbonate (NH_4HCO_3).
- Reduction Solution: 10 mM DTT in 50 mM NH_4HCO_3 .
- Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM NH_4HCO_3 (prepare fresh and protect from light).
- Wash Solution: 50 mM NH_4HCO_3 .
- Dehydration Solution: 100% Acetonitrile (ACN).
- Digestion Buffer: 50 mM NH_4HCO_3 , pH 8.0.
- Trypsin solution (sequencing grade), 10-20 ng/ μL in ice-cold 50 mM NH_4HCO_3 .
- Extraction Solution: 50% ACN / 5% Formic Acid.

Procedure:

- Excise and Destain: Excise the protein spot from the gel. Cut it into small pieces (~1 mm³).
[11][12] Place the gel pieces in a microcentrifuge tube. Add Destaining Solution and incubate until the Coomassie or silver stain is removed, changing the solution as needed.[13][14]
- Reduction: Remove the destaining solution. Add Reduction Solution to cover the gel pieces and incubate at 56°C for 45-60 minutes.[13][14]
- Alkylation: Cool the tube to room temperature. Remove the DTT solution and add the freshly prepared IAA solution. Incubate in the dark at room temperature for 30-45 minutes.[13][14]
- Wash and Dehydrate: Remove the IAA solution. Wash the gel pieces with Wash Solution for 10 minutes. Dehydrate the gel pieces by adding 100% ACN until they turn opaque and shrink.[13][14]
- Digestion: Remove the ACN and dry the gel pieces in a vacuum centrifuge for 5-10 minutes.
[13] Rehydrate the gel pieces in the trypsin solution on ice for 30-45 minutes. Add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.[14][15]

- Peptide Extraction: Add 1% formic acid to stop the digestion.[14] Transfer the supernatant to a new tube. Add Extraction Solution to the gel pieces, vortex/sonicate for 15-20 minutes, and collect the supernatant.[14] Repeat the extraction step twice.
- Drying: Pool all the extracts and dry them in a vacuum centrifuge.
- The dried peptides are ready for resuspension in an MS-compatible solvent (e.g., 0.1% formic acid) for analysis.

Protocol 3: CHAPS Removal using Detergent Removal Spin Columns

This is a general protocol for removing CHAPS from protein or peptide samples using commercially available spin columns.

Materials:

- Protein/peptide sample containing CHAPS.
- Detergent Removal Spin Column.
- Collection tubes.
- Appropriate buffers for equilibration and elution as per the manufacturer's instructions.

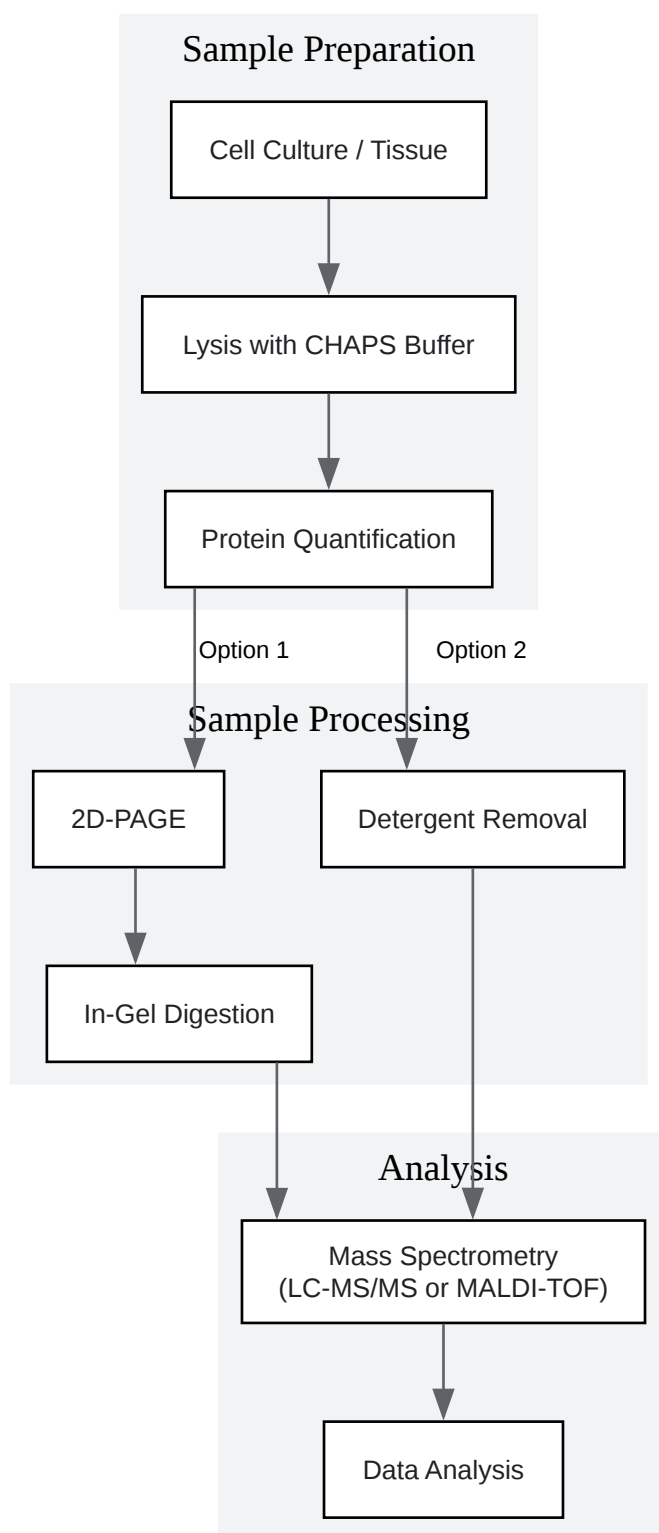
Procedure:

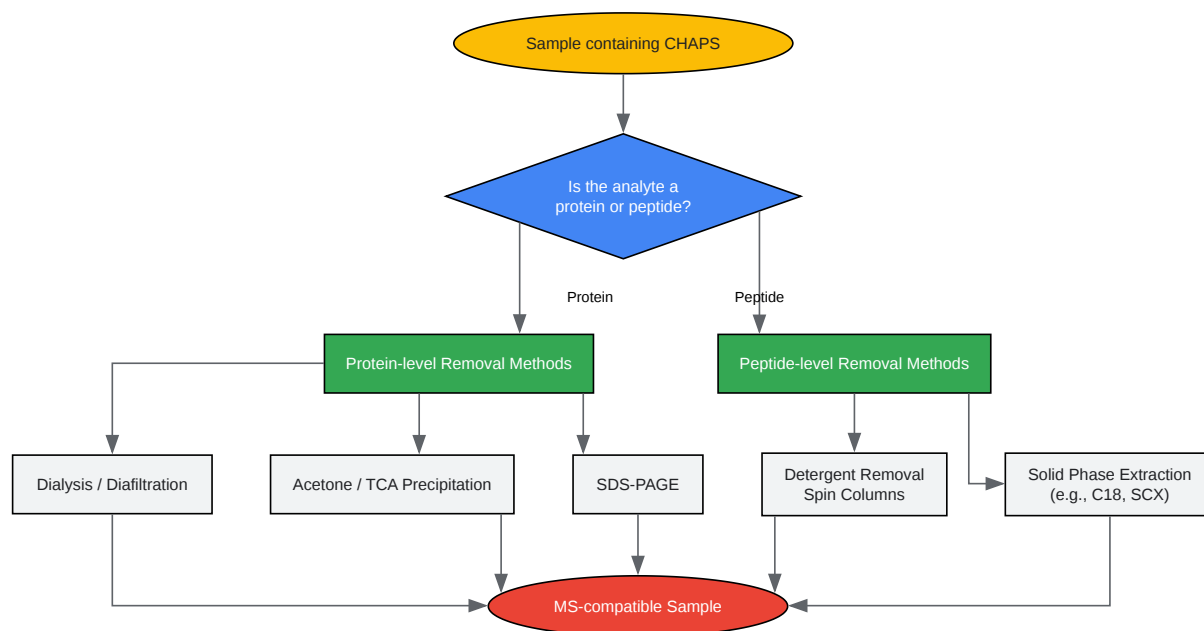
- Column Preparation: Prepare the spin column according to the manufacturer's protocol. This typically involves removing the storage buffer and equilibrating the resin with a binding buffer.
- Sample Loading: Apply the protein or peptide sample containing CHAPS to the top of the resin bed.
- Binding: Incubate the sample with the resin for the time specified by the manufacturer to allow for detergent binding.
- Washing: Centrifuge the column to remove the sample (now depleted of detergent) into a clean collection tube. Some protocols may include additional wash steps to maximize

protein/peptide recovery.

- Elution (if applicable): For some column types, the protein/peptide may bind to the resin and require a separate elution step.
- The resulting sample should have a significantly reduced CHAPS concentration and be more compatible with MS analysis. It is recommended to quantify protein/peptide recovery after the removal process.

Visualizations





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